Melting Point vs. 5-Benzyloxy Isomer
The target compound 3-benzyloxy-2-fluorobenzaldehyde (CAS 103438-90-0) exhibits a melting point of 88–89 °C (from cyclohexane), which is 16–17 °C higher than that of its closest regioisomer 5-benzyloxy-2-fluorobenzaldehyde (CAS 103438-92-2, mp 72–74 °C from cyclohexane) . The 4-benzyloxy-2-fluoro isomer (CAS 504414-32-8) melts at 93–96 °C, approximately 4–8 °C higher than the target . These melting point differences exceed typical batch-to-batch variability and provide a definitive, instrument-free identity test to distinguish regioisomers that share identical molecular formula (C14H11FO2), molecular weight (230.23), and elemental composition.
| Evidence Dimension | Melting point (solid-state thermal property; indicator of crystal lattice energy and purity) |
|---|---|
| Target Compound Data | 88–89 °C (Solv: cyclohexane) |
| Comparator Or Baseline | 5-Benzyloxy-2-fluorobenzaldehyde: 72–74 °C (Solv: cyclohexane); 4-Benzyloxy-2-fluorobenzaldehyde: 93–96 °C |
| Quantified Difference | Δ = +16 to +17 °C vs. 5-isomer; Δ ≈ −4 to −8 °C vs. 4-isomer |
| Conditions | Melting point determined after recrystallization from cyclohexane; data from ChemicalBook (target and 5-isomer) and AKSci Certificate of Analysis (4-isomer) |
Why This Matters
For procurement and QC, the 16–17 °C melting point gap between the target 3-benzyloxy-2-fluoro isomer and the 5-benzyloxy-2-fluoro isomer provides a low-cost, definitive identity verification method that prevents costly mis-shipments of regioisomeric contaminants, which are otherwise invisible to MS and elemental analysis.
